molecular formula C5H5N5 B3326263 1H-1,2,3-Triazolo[4,5-C]pyridin-6-amine CAS No. 24481-60-5

1H-1,2,3-Triazolo[4,5-C]pyridin-6-amine

Cat. No. B3326263
CAS RN: 24481-60-5
M. Wt: 135.13 g/mol
InChI Key: XGKXUIWCZRRIFU-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazolo[4,5-C]pyridin-6-amine belongs to the class of triazolopyridine . It has a molecular formula of C5H4N4 and a molecular weight of 120.1121 . It reacts with europium under solvothermal conditions in pyridine to yield the homoleptic framework containing Eu II centers that are icosahedrally coordinated by the 12 nitrogen atoms of six chelating ligands .


Synthesis Analysis

The synthesis of this compound and its derivatives has been reported in various studies . For instance, it has been synthesized by one-pot four-component reaction of Meldrum’s acid, substituted aryl azides, 4-(prop-2-yn-1-yloxy)aryl aldehyde and 3-methyl-1-phenyl-1H-pyrazol-5-amine using L-proline as a basic organocatalyst .


Molecular Structure Analysis

The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C5H4N4/c1-2-4-5(6-3-1)8-9-7-4/h1-3H, (H,6,7,8,9) .


Chemical Reactions Analysis

This compound reacts with europium under solvothermal conditions in pyridine to yield the homoleptic framework containing Eu II centers . More research is needed to fully understand the chemical reactions involving this compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 120.1121 . Its physical and chemical properties have not been fully characterized and more research is needed in this area.

Scientific Research Applications

Synthesis of Heterocyclic Derivatives

1H-1,2,3-Triazolo[4,5-C]pyridin-6-amine is utilized in the synthesis of various heterocyclic derivatives. For instance, it is involved in the facile and efficient synthesis of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives via cyanoacetylation reactions (Ibrahim et al., 2011).

Density Functional Theory Studies

Density Functional Theory (DFT) studies have been conducted on derivatives of this compound. These studies are important for understanding the regioselectivity of the ring closure in the synthesis of novel heterocyclic systems (Mozafari et al., 2016).

Molecular Structure and Vibrational Dynamics

The molecular structure and vibrational dynamics of this compound have been explored using DFT. This research aids in determining the stability of the structure and the influence of substitutions on the molecule (Lorenc et al., 2007).

Synthetic Potential in Triazolo-Annulated Systems

This compound demonstrates significant synthetic potential for constructing triazolo-annulated systems, such as pyridines, azines, and azepines. This has implications in both synthetic and biomedical research (Syrota et al., 2022).

Biochemical Analysis

properties

IUPAC Name

2H-triazolo[4,5-c]pyridin-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-5-1-3-4(2-7-5)9-10-8-3/h1-2H,(H2,6,7)(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGKXUIWCZRRIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC2=NNN=C21)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704607
Record name 2H-[1,2,3]Triazolo[4,5-c]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

24481-60-5
Record name 2H-[1,2,3]Triazolo[4,5-c]pyridin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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